(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate is a chemical compound that combines a brominated nicotinic acid derivative with a pyrrolidinyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate typically involves the esterification of 5-Bromo-nicotinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous purification steps to ensure the high purity of the final product, which is essential for its use in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-Bromo-nicotinic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.
Ester Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products
Nucleophilic Substitution: Substituted nicotinic acid derivatives.
Ester Hydrolysis: 5-Bromo-nicotinic acid and N-hydroxysuccinimide.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate involves the reactivity of the NHS ester group, which readily reacts with primary amines to form stable amide bonds. This property makes it useful for bioconjugation and labeling applications. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester: Similar in structure but with a longer alkyl chain.
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Contains two NHS ester groups and is used in similar bioconjugation applications.
Uniqueness
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUHCSDRZMDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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